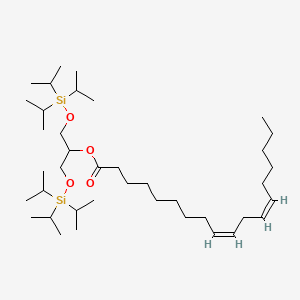
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol is a chemical compound used as an intermediate in the synthesis of 2-Linoleoyl-rac-glycerol, a fatty acid monoglyceride found in vegetable oils with medium unsaturation. The molecular formula of this compound is C39H78O4Si2, and it has a molecular weight of 667.21 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol is synthesized through a series of chemical reactions involving the protection of hydroxyl groups and the esterification of linoleic acid. The synthetic route typically involves the use of triisopropylsilyl chloride as a protecting group for the hydroxyl groups of glycerol, followed by esterification with linoleic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the silyl ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives of this compound.
科学研究应用
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex lipids and glycerides.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of bio-based materials and as a precursor for the synthesis of surfactants and emulsifiers.
作用机制
The mechanism of action of Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound is hydrolyzed to release 2-Linoleoyl-rac-glycerol, which then participates in various biochemical processes, including the synthesis of triglycerides and phospholipids. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyltransferases.
相似化合物的比较
Similar Compounds
2-Linoleoyl-rac-glycerol: A direct product of Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol hydrolysis, used in similar applications.
Triisopropylsilyl Ether 2-Linoleoyl-rac-glycerol: A related compound with one less silyl ether group, used in lipid synthesis.
Ditriisopropylsilyl Ether 2-Oleoyl-rac-glycerol: Similar structure but with oleic acid instead of linoleic acid, used in the synthesis of oleic acid derivatives.
Uniqueness
This compound is unique due to its specific structure, which allows for selective protection and deprotection of hydroxyl groups during synthesis. This makes it a valuable intermediate in the production of complex lipids and glycerides.
属性
分子式 |
C39H78O4Si2 |
|---|---|
分子量 |
667.2 g/mol |
IUPAC 名称 |
1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H78O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-39(40)43-38(30-41-44(32(2)3,33(4)5)34(6)7)31-42-45(35(8)9,36(10)11)37(12)13/h18-19,21-22,32-38H,14-17,20,23-31H2,1-13H3/b19-18-,22-21- |
InChI 键 |
BIVIMDWFQUDBJY-VYEFPUSRSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


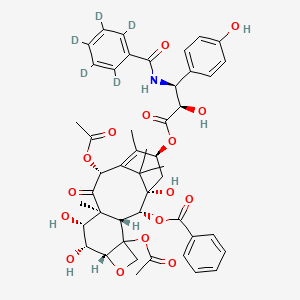
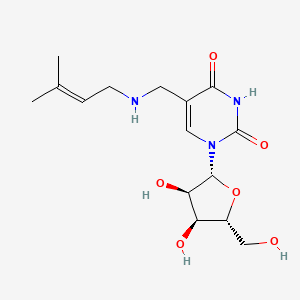

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13860432.png)
![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)
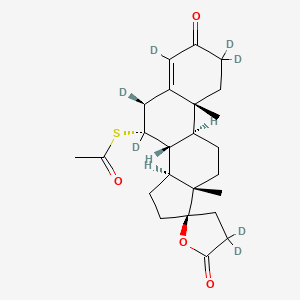
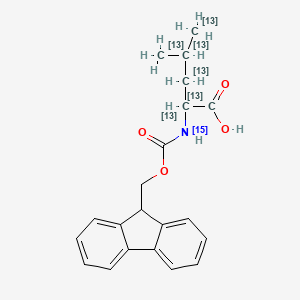
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)
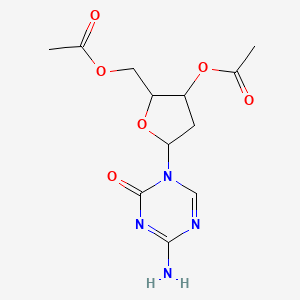
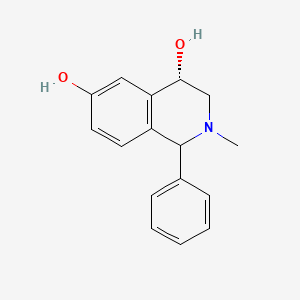
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)

![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
